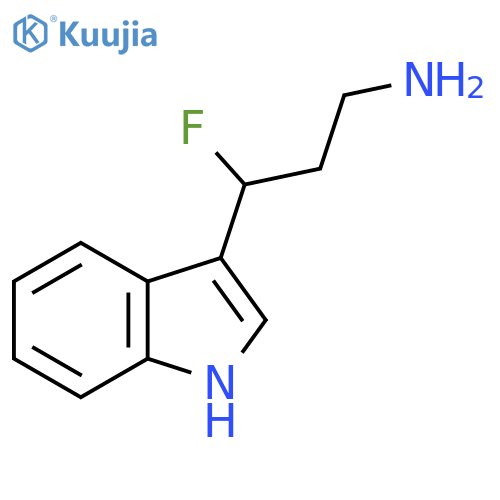Cas no 1555490-24-8 (3-fluoro-3-(1H-indol-3-yl)propan-1-amine)

1555490-24-8 structure
商品名:3-fluoro-3-(1H-indol-3-yl)propan-1-amine
3-fluoro-3-(1H-indol-3-yl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-fluoro-3-(1H-indol-3-yl)propan-1-amine
- 1555490-24-8
- EN300-1849180
-
- インチ: 1S/C11H13FN2/c12-10(5-6-13)9-7-14-11-4-2-1-3-8(9)11/h1-4,7,10,14H,5-6,13H2
- InChIKey: AMXAPHTZKAGLHE-UHFFFAOYSA-N
- ほほえんだ: FC(CCN)C1=CNC2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 192.10627659g/mol
- どういたいしつりょう: 192.10627659g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 41.8Ų
3-fluoro-3-(1H-indol-3-yl)propan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1849180-2.5g |
3-fluoro-3-(1H-indol-3-yl)propan-1-amine |
1555490-24-8 | 2.5g |
$3611.0 | 2023-06-02 | ||
| Enamine | EN300-1849180-1g |
3-fluoro-3-(1H-indol-3-yl)propan-1-amine |
1555490-24-8 | 1g |
$0.0 | 2023-09-19 | ||
| Enamine | EN300-1849180-0.05g |
3-fluoro-3-(1H-indol-3-yl)propan-1-amine |
1555490-24-8 | 0.05g |
$1549.0 | 2023-06-02 | ||
| Enamine | EN300-1849180-1.0g |
3-fluoro-3-(1H-indol-3-yl)propan-1-amine |
1555490-24-8 | 1g |
$1844.0 | 2023-06-02 | ||
| Enamine | EN300-1849180-0.1g |
3-fluoro-3-(1H-indol-3-yl)propan-1-amine |
1555490-24-8 | 0.1g |
$1623.0 | 2023-06-02 | ||
| Enamine | EN300-1849180-10.0g |
3-fluoro-3-(1H-indol-3-yl)propan-1-amine |
1555490-24-8 | 10g |
$7927.0 | 2023-06-02 | ||
| Enamine | EN300-1849180-5.0g |
3-fluoro-3-(1H-indol-3-yl)propan-1-amine |
1555490-24-8 | 5g |
$5345.0 | 2023-06-02 | ||
| Enamine | EN300-1849180-0.5g |
3-fluoro-3-(1H-indol-3-yl)propan-1-amine |
1555490-24-8 | 0.5g |
$1770.0 | 2023-06-02 | ||
| Enamine | EN300-1849180-0.25g |
3-fluoro-3-(1H-indol-3-yl)propan-1-amine |
1555490-24-8 | 0.25g |
$1696.0 | 2023-06-02 |
3-fluoro-3-(1H-indol-3-yl)propan-1-amine 関連文献
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
3. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
1555490-24-8 (3-fluoro-3-(1H-indol-3-yl)propan-1-amine) 関連製品
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
